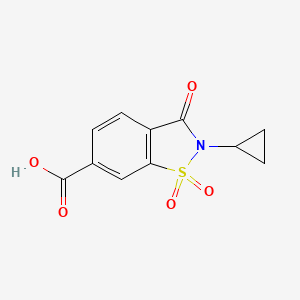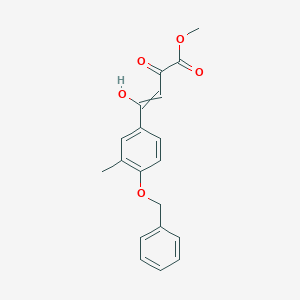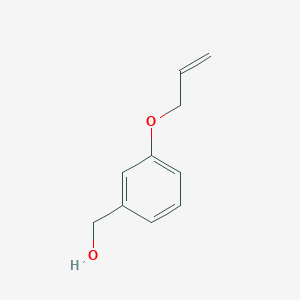
N-(1,3,4-噻二唑-2-基)哌啶-4-甲酰胺
描述
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its derivatives involves various spectral and elemental techniques . The reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with different carbon electrophiles has been reported .Molecular Structure Analysis
The molecular structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is represented by the SMILES notation: C1CNCCC1C(=O)NC2=NN=CS2 .Chemical Reactions Analysis
The 1,3,4-thiadiazole moiety in N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with a molecular weight of 212.27 . It is stored at room temperature . More specific physical and chemical properties were not found in the search results.科学研究应用
抗菌活性
含有 1,3,4-噻二唑骨架的化合物,如 N-(1,3,4-噻二唑-2-基)哌啶-4-甲酰胺,已显示出对各种细菌菌株的显著抗菌活性。例如,一些衍生物对枯草芽孢杆菌和铜绿假单胞菌表现出显著活性,与阿莫西林等标准药物相当 。然而,这些化合物在所引用的研究中未表现出抗真菌活性。
抗癌活性
噻二唑衍生物也展现出潜在的抗癌作用。 研究表明,某些化合物可以表现出与索拉非尼等已知抗癌药物相似的 IC50 值的抗癌活性 。 这些化合物已针对各种癌细胞系进行测试,包括人前列腺癌细胞和人神经母细胞瘤细胞,表明它们在癌症治疗中具有潜在的治疗作用 .
药理学评价
噻二唑衍生物的药理学特性正在积极探索。 研究包括体外细胞毒性评估以及用于药理学测试的新衍生物的设计和合成 。 该化合物的生化信息,包括 NMR、HPLC、LC-MS 和 UPLC 数据,可用于进一步的研究应用 .
作用机制
Target of Action
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives . By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.
Pharmacokinetics
Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.
Result of Action
The result of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide’s action is the inhibition of growth in target cells . This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.
安全和危害
The safety data sheet for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide indicates that it is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic implications.
Cellular Effects
The effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular function and health.
Transport and Distribution
The transport and distribution of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential.
Subcellular Localization
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.
属性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMFGUKLNBSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)





